molecular formula C18H13ClN4O2S2 B2983530 N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 942004-81-1

N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2983530
CAS No.: 942004-81-1
M. Wt: 416.9
InChI Key: BWOUMLDZTVFUQC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (CAS: 942004-81-1) is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core substituted with a 3-chlorophenylacetamide group and a thiophene ring. Its molecular formula is C₁₈H₁₃ClN₄O₂S₂, with a molecular weight of 416.9 g/mol . The compound’s structure combines electron-withdrawing (chlorophenyl, oxo) and electron-donating (thiophene) groups, which may influence its physicochemical and biological properties. However, critical data such as solubility, melting point, and bioactivity remain unreported in available literature.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2S2/c1-10-20-16-17(27-10)15(13-6-3-7-26-13)22-23(18(16)25)9-14(24)21-12-5-2-4-11(19)8-12/h2-8H,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOUMLDZTVFUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₈H₁₄ClN₃OS
  • Molecular Weight : 363.84 g/mol
  • IUPAC Name : this compound

These attributes suggest a complex molecular architecture that may contribute to its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of thiazolopyridazines, including the compound , exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies using the MTT assay reported the following IC₅₀ values for related thiazolopyridazine compounds:

CompoundCell LineIC₅₀ (μM)
7cMCF-714.34
7hMCF-710.39
7sHCT-1166.90
DoxorubicinMCF-719.35

These findings indicate that certain thiazolopyridazine derivatives possess comparable or superior anticancer activity compared to established chemotherapeutics like doxorubicin .

Antibacterial Activity

The antibacterial properties of related compounds have also been explored. Studies indicate that thiazole and pyridazine derivatives show potent activity against both Gram-positive and Gram-negative bacteria. For example, certain thiazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 7.8 µg/mL against Gram-positive strains and significantly higher activity against Gram-negative strains .

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound's structure allows it to interfere with cellular pathways critical for cancer cell growth and survival.
  • Antioxidant Properties : Some studies suggest that thiazolopyridazine derivatives possess antioxidant capabilities, which can mitigate oxidative stress in cells, thereby contributing to their anticancer effects .
  • Targeting Bacterial Enzymes : The antibacterial action is likely mediated through the inhibition of essential bacterial enzymes and disruption of bacterial cell wall synthesis.

Case Studies and Research Findings

Recent investigations into the biological activity of similar compounds have highlighted the importance of structural modifications in enhancing efficacy. For instance:

  • A study on a series of thiazolopyridazine derivatives revealed that electron-withdrawing groups significantly increased cytotoxicity against cancer cell lines .
  • Another research effort indicated that specific substitutions on the aromatic ring could enhance antibacterial potency, emphasizing the role of molecular design in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized into positional isomers , heterocyclic core variants , and functional group analogs . Key comparisons are outlined below:

Positional Isomers: 3-Chlorophenyl vs. 4-Chlorophenyl Substitution

The 4-chlorophenyl analog (CAS: 941880-89-3) shares the same molecular formula and weight but differs in the chlorophenyl substitution position. For example:

  • 3-Chlorophenyl : The meta-substitution could reduce steric hindrance compared to the para position, enhancing interaction with planar targets (e.g., enzyme active sites).
  • 4-Chlorophenyl : Para-substitution may increase symmetry and dipole moments, influencing crystallinity or solubility .

Heterocyclic Core Variants

Compounds with alternative heterocyclic cores but similar substituents include:

  • Benzimidazole Derivatives : 2-(1H-Benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide (C₁₅H₁₁ClN₃OS, MW: 316.8 g/mol) replaces the thiazolo-pyridazine core with a benzimidazole ring. This compound demonstrated antimicrobial activity in preliminary studies, suggesting the acetamide group’s role in bioactivity .
  • Naphthyridine Derivatives : Goxalapladib (C₄₀H₃₉F₅N₄O₃, MW: 718.8 g/mol) features a naphthyridine core and is used in atherosclerosis treatment . Its larger structure and fluorine substitutions highlight how core modifications expand therapeutic applications .

Functional Group Analogs

  • Thiophene-Containing Compounds : The thiophene group in the target compound may improve π-π stacking interactions compared to phenyl-substituted analogs, as seen in photovoltaic or receptor-binding applications.

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